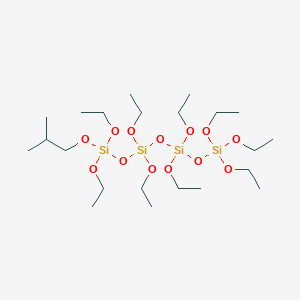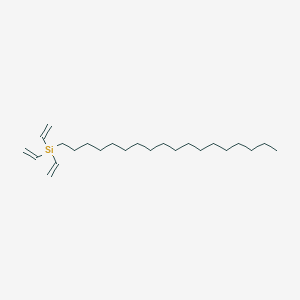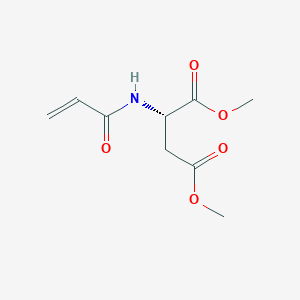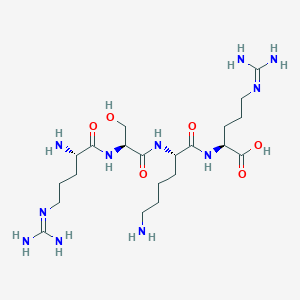![molecular formula C16H12O3 B12579997 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- CAS No. 502624-26-2](/img/structure/B12579997.png)
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-: is a heterocyclic compound that belongs to the pyranone family This compound is characterized by a pyranone ring substituted with an acetylphenyl ethynyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Knoevenagel condensation reaction, where an aldehyde reacts with a β-keto ester in the presence of a base.
Introduction of the Acetylphenyl Ethynyl Group: The acetylphenyl ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific substituents on the pyranone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in photochemical studies due to its unique electronic properties.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.
Receptor Binding: Interaction with specific receptors can trigger or block signaling pathways, leading to various physiological effects.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one: The parent compound without the acetylphenyl ethynyl and methyl substituents.
4-Hydroxy-2H-pyran-2-one: A hydroxyl-substituted derivative with different chemical properties.
6-Methyl-2H-pyran-2-one: A methyl-substituted derivative lacking the acetylphenyl ethynyl group.
Uniqueness
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- is unique due to the presence of both the acetylphenyl ethynyl and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity, stability, and potential biological activities compared to its simpler analogs.
Propriétés
Numéro CAS |
502624-26-2 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-[2-(4-acetylphenyl)ethynyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-9-14(10-16(18)19-11)4-3-13-5-7-15(8-6-13)12(2)17/h5-10H,1-2H3 |
Clé InChI |
WDRTXSBNMYMWED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)


![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)


![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)

![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)
